molecular formula C17H22N4O2 B6444010 2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine CAS No. 2549033-70-5

2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Cat. No.: B6444010
CAS No.: 2549033-70-5
M. Wt: 314.4 g/mol
InChI Key: RGJNZJVWGKUPQO-UHFFFAOYSA-N
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Description

The compound “2-({1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrazine” appears to contain several functional groups including a pyrazine ring, an oxazole ring, and a piperidine ring. Pyrazines are aromatic six-membered rings with two nitrogen atoms opposite each other. Oxazoles are five-membered rings containing one oxygen atom and one nitrogen atom. Piperidines are six-membered rings containing one nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the overall stability of the molecule. The presence of nitrogen and oxygen atoms could also result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The presence of the heterocyclic rings could make the molecule reactive towards electrophiles and nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as proteins or enzymes to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

5-cyclopropyl-3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-14(1)16-9-15(20-23-16)11-21-7-3-13(4-8-21)12-22-17-10-18-5-6-19-17/h5-6,9-10,13-14H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNZJVWGKUPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCC(CC3)COC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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